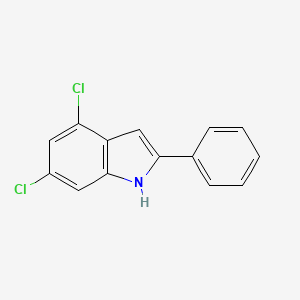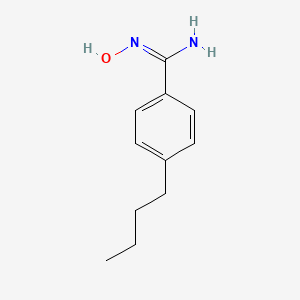
(E)-4-Butyl-N'-hydroxybenzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Butyl-N’-hydroxybenzimidamide is an organic compound with a unique structure that includes a butyl group and a hydroxybenzimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Butyl-N’-hydroxybenzimidamide typically involves the reaction of 4-butylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired benzimidamide. The reaction conditions often include the use of acidic or basic catalysts to facilitate the rearrangement process.
Industrial Production Methods
Industrial production of (E)-4-Butyl-N’-hydroxybenzimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-Butyl-N’-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of various substituted benzimidamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-Butyl-N’-hydroxybenzimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, (E)-4-Butyl-N’-hydroxybenzimidamide is explored for its potential therapeutic properties. It may have applications in the treatment of diseases where enzyme inhibition is beneficial, such as certain cancers and metabolic disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-4-Butyl-N’-hydroxybenzimidamide involves its interaction with molecular targets such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Butylbenzamide: Similar structure but lacks the hydroxy group.
N-Hydroxybenzimidamide: Similar structure but lacks the butyl group.
4-Butyl-N’-hydroxybenzamide: Similar structure but with different functional groups.
Uniqueness
(E)-4-Butyl-N’-hydroxybenzimidamide is unique due to the presence of both the butyl group and the hydroxybenzimidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
4-butyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13) |
InChI-Schlüssel |
LNSILFGWSYOPRX-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCC1=CC=C(C=C1)/C(=N\O)/N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
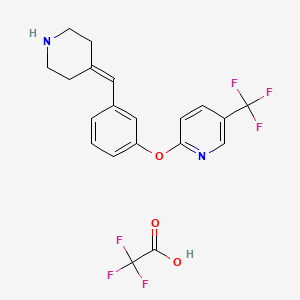

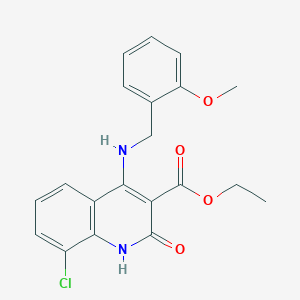
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)
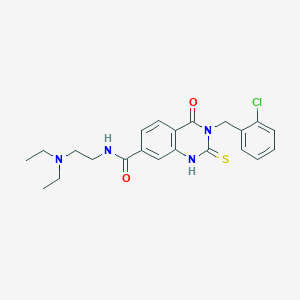
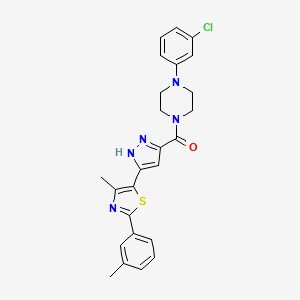

![2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)

![Tribicyclo[2.2.1]hept-2-ylmethanol](/img/structure/B14111729.png)
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14111734.png)
